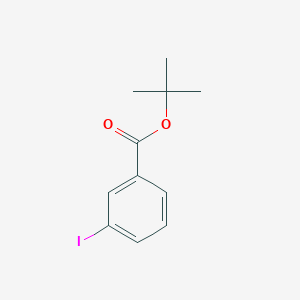
tert-Butyl 3-iodobenzoate
Overview
Description
tert-Butyl 3-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and stability.
Mechanism of Action
Target of Action
It is often used as a reagent in chemical reactions, particularly in the synthesis of new alkenyl iodobenzoate derivatives .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of new alkenyl iodobenzoate derivatives, tert-Butyl 3-iodobenzoate reacts with alkenes in the presence of copper salts .
Biochemical Pathways
It plays a crucial role in the kharasch-sosnovsky reaction, which is a method for preparing pharmaceuticals and natural products .
Result of Action
Its use in chemical reactions leads to the formation of new compounds, such as alkenyl iodobenzoate derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of the Kharasch-Sosnovsky reaction can be affected by the presence of copper salts, the reaction temperature, and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-iodobenzoate can be synthesized through various methods. One common method involves the esterification of 3-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-iodobenzoate undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted benzoates.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Carried out in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced benzoates.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically performed in acidic or basic media.
Products: Oxidized benzoates.
Scientific Research Applications
tert-Butyl 3-iodobenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
-
Organic Synthesis:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry:
- Utilized in the development of novel drug candidates.
- Acts as a precursor for the synthesis of bioactive compounds.
-
Material Science:
- Used in the synthesis of polymers and advanced materials.
- Employed in the preparation of functionalized surfaces and coatings.
Comparison with Similar Compounds
tert-Butyl 3-iodobenzoate can be compared with other similar compounds, such as:
-
tert-Butyl 4-iodobenzoate:
- Similar structure but with the iodine atom at the fourth position.
- Exhibits different reactivity and selectivity in chemical reactions.
-
tert-Butyl 2-iodobenzoate:
- Iodine atom at the second position.
- Different steric and electronic effects compared to this compound.
-
tert-Butyl 3-bromobenzoate:
- Bromine atom instead of iodine.
- Different reactivity due to the difference in halogen properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWLKIILSZGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593340 | |
| Record name | tert-Butyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173406-17-2 | |
| Record name | tert-Butyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
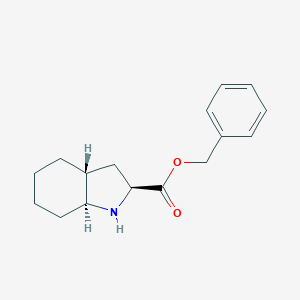
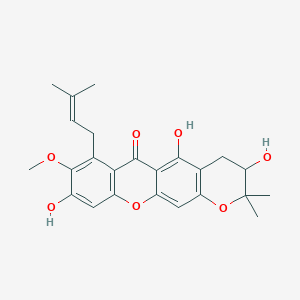
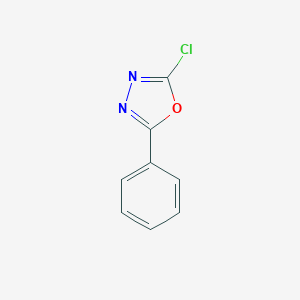
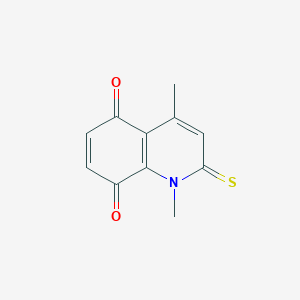
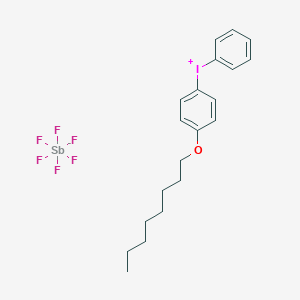
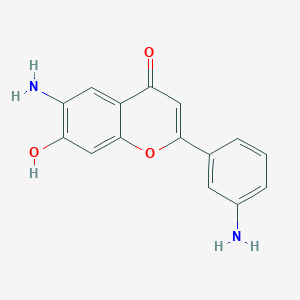
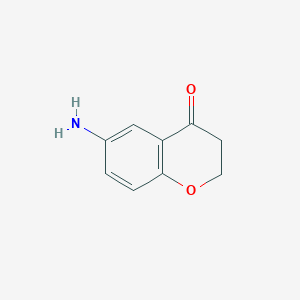
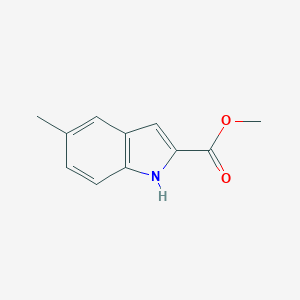
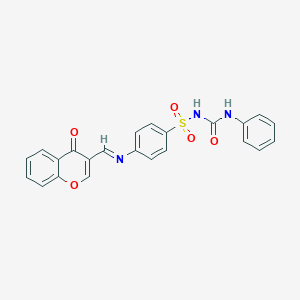
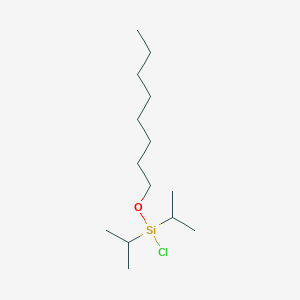

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
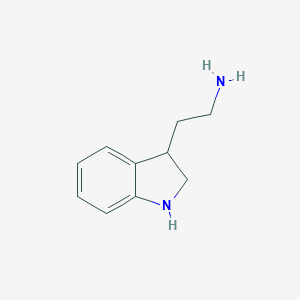
![2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole](/img/structure/B179837.png)
